
4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H21FN2O5 and its molecular weight is 400.406. The purity is usually 95%.
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Biological Activity
The compound 4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Molecular Formula
- C23H20F2N2O2
Molecular Weight
- 394.4 g/mol
Structural Representation
The structural representation of the compound indicates the presence of a pyrazole core with various substituents that may influence its biological activity.
Antiproliferative Activity
Research has indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, suggesting strong potential as an anticancer agent .
Inhibition of Enzymatic Activity
In silico studies have shown that this compound can act as an inhibitor for dengue virus type 2 (DEN2) NS2B/NS3 serine protease. This suggests its potential application in antiviral therapies .
The mechanism of action for the antiproliferative effects is believed to involve the inhibition of specific kinases, similar to other pyrazole derivatives which have shown promising results in targeting the epidermal growth factor receptor (EGFR) pathway .
Synthesis and Evaluation
- Synthesis Method : The compound was synthesized via a one-pot three-component reaction involving 3′,4′-dimethoxyacetophenone, 2-fluorobenzaldehyde, and phenylhydrazine under microwave conditions, enhancing reaction efficiency .
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Biological Evaluation :
- Antiproliferative Assays : Various derivatives were tested against MCF-7 cells with some showing significant inhibitory effects.
- Enzyme Inhibition : Docking studies indicated favorable interactions with target enzymes involved in cancer proliferation and viral replication.
Comparative Data Table
Compound | IC₅₀ (μM) | Target | Activity |
---|---|---|---|
C5 | 0.08 | MCF-7 | Antiproliferative |
Compound 1 | 0.07 | EGFR | Inhibitory |
Compound 1 (Dengue) | N/A | NS2B/NS3 | Inhibitory |
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that this compound exhibits significant antiviral properties, particularly against dengue virus type 2 (DEN2). The mechanism of action involves inhibition of the NS2B/NS3 serine protease, which is crucial for viral replication. Molecular docking studies have shown promising binding affinity, suggesting its potential as a lead compound for developing antiviral therapies against dengue fever .
Thrombopoietin Receptor Agonism
Another notable application is its role as an agonist of the thrombopoietin receptor. This activity is particularly relevant in the treatment of thrombocytopenia, a condition characterized by low platelet counts. The compound enhances platelet production by stimulating the receptor, thereby providing a therapeutic avenue for patients suffering from conditions that lead to reduced platelet levels .
Case Study 1: Antiviral Efficacy
In a study published in MDPI, the synthesized analogue demonstrated effective inhibition of DEN2 protease in vitro. The research utilized advanced spectroscopic techniques to confirm the compound's structure and employed molecular dynamics simulations to evaluate its stability and interaction with the target enzyme . The findings suggest that further optimization of this compound could lead to effective antiviral agents.
Case Study 2: Platelet Production Enhancement
A patent document highlights the use of this compound as a thrombopoietin receptor agonist. Clinical trials are underway to assess its efficacy in increasing platelet counts in patients with thrombocytopenia. Preliminary results indicate a favorable safety profile and significant improvements in platelet production, warranting further clinical investigation .
Comparative Analysis Table
Application Area | Mechanism of Action | Current Status |
---|---|---|
Antiviral Activity | Inhibition of DEN2 NS2B/NS3 serine protease | Preclinical studies |
Thrombopoietin Receptor Agonism | Stimulation of platelet production | Clinical trials ongoing |
Properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5/c1-28-18-8-7-13(11-19(18)29-2)16-12-17(14-5-3-4-6-15(14)22)24(23-16)20(25)9-10-21(26)27/h3-8,11,17H,9-10,12H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDODYYCAWBIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.